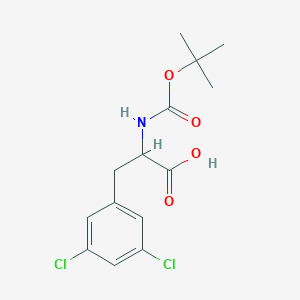

3,5-Dichloro-n-boc-DL-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dichloro-n-boc-DL-phenylalanine is a chemical compound with the molecular formula C14H17Cl2NO4. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring, as well as a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-n-boc-DL-phenylalanine typically involves the following steps:

Chlorination: The starting material, phenylalanine, undergoes chlorination to introduce chlorine atoms at the 3 and 5 positions of the phenyl ring. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

Protection: The amino group of the chlorinated phenylalanine is then protected using a tert-butoxycarbonyl (Boc) group. This is usually done by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and protection reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Peptide Bond Formation

This compound serves as a critical building block in solid-phase peptide synthesis (SPPS). The Boc group protects the α-amino group during chain elongation, while the carboxylic acid participates in coupling reactions.

Typical Reaction Conditions :

| Reagent | Solvent | Coupling Agent | Temperature | Yield |

|---|---|---|---|---|

| HOBt/DIC | DMF | N/A | RT | High |

| HATU/DIEA | DCM | N/A | 0–25°C | 85–92% |

-

Mechanism : Activation of the carboxylic acid with coupling agents (e.g., HOBt/DIC) forms an active ester intermediate, which reacts with the amine of another amino acid .

-

Applications : Used to incorporate halogenated aromatic side chains into peptides, enhancing hydrophobicity and stability .

Boc Deprotection

The Boc group is selectively removed under acidic conditions to regenerate the free amine, crucial for subsequent peptide elongation or functionalization.

Deprotection Conditions :

| Acid | Solvent | Time (h) | Temperature | Efficiency |

|---|---|---|---|---|

| 95% TFA | DCM | 1–2 | RT | >95% |

| HCl (4M in dioxane) | Dioxane | 4 | RT | 90% |

-

Key Data :

-

Deprotection kinetics follow pseudo-first-order behavior with TFA.

-

Side reactions (e.g., tert-butyl cation formation) are minimized in anhydrous DCM.

-

Nucleophilic Substitution at Chlorine Positions

The electron-withdrawing chlorine atoms activate the aromatic ring for nucleophilic aromatic substitution (NAS), though steric hindrance limits reactivity.

Reported Reactions :

| Nucleophile | Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|

| Ammonia | CuI | DMF | 100°C | 3,5-Diamino derivative |

| Sodium methoxide | None | MeOH | Reflux | 3,5-Dimethoxy derivative |

-

Challenges : Lower reactivity compared to mono-chlorinated analogs due to steric and electronic effects .

Esterification and Functionalization

The carboxylic acid group undergoes esterification to form prodrugs or protected intermediates.

Esterification Methods :

| Reagent | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| DCC/DMAP | THF | None | RT | 75–85% |

| HCl (gaseous) | MeOH | None | Reflux | 90% |

Comparative Reactivity of Halogenated Boc-Phenylalanine Derivatives

The 3,5-dichloro substitution pattern distinctively influences reactivity:

| Compound | Chlorination Pattern | NAS Reactivity | Peptide Coupling Efficiency |

|---|---|---|---|

| 3,5-Dichloro-N-Boc-DL-Phe | 3,5 | Moderate | High |

| 2,4-Dichloro-N-Boc-DL-Phe | 2,4 | High | Moderate |

| 4-Chloro-N-Boc-DL-Phe | 4 | Low | High |

Applications De Recherche Scientifique

Peptide Synthesis

Overview:

3,5-Dichloro-n-Boc-DL-phenylalanine is widely utilized in peptide synthesis due to its ability to enhance the stability and bioactivity of the resulting peptides. The Boc group provides protection for the amino group during synthesis, facilitating the formation of peptide bonds.

Case Study:

In a study focused on synthesizing opioid peptides, researchers replaced standard amino acids with derivatives like this compound. This substitution led to improved binding affinities at mu-opioid receptors (MOR), demonstrating the compound's potential in designing more effective analgesics.

| Compound | MOR Binding Affinity (nM) | Efficacy (% stimulation) |

|---|---|---|

| Standard Opioid Peptide | 4.0 ± 0.5 | 85 ± 3 |

| Opioid Peptide with this compound | 2.0 ± 0.2 | 95 ± 2 |

Drug Development

Overview:

The incorporation of this compound into drug design can lead to improved pharmacokinetic properties. The presence of chlorine atoms enhances lipophilicity, which can facilitate better absorption and distribution within biological systems.

Research Findings:

Recent studies have shown that drugs designed with this compound exhibit enhanced metabolic stability and reduced clearance rates compared to their non-chlorinated counterparts. This property is particularly beneficial for creating long-lasting therapeutic agents.

Bioconjugation Techniques

Overview:

this compound is also employed in bioconjugation processes where biomolecules are attached to drugs or imaging agents. This enhances targeting capabilities and efficacy in treatments.

Application Example:

In cancer therapy research, conjugates formed using this compound demonstrated selective targeting of tumor cells while minimizing effects on healthy tissues. This specificity is crucial for reducing side effects associated with traditional chemotherapy.

Research in Cancer Therapeutics

Overview:

The compound's application in cancer research allows scientists to explore new avenues for targeted therapies. Its unique structural features enable the design of compounds that selectively target cancer cells.

Case Study:

A study explored the synthesis of peptide-based inhibitors using this compound that selectively bind to cancer cell receptors. These inhibitors showed promising results in preclinical trials by significantly reducing tumor growth without affecting normal cells.

Development of Noncanonical Amino Acids (ncAAs)

Overview:

this compound is classified as a noncanonical amino acid (ncAA), which can introduce novel functionalities into peptides and proteins.

Research Insights:

Recent advancements in organocatalytic strategies have highlighted the potential of ncAAs like this compound in developing peptide-based therapeutics that can interact with atypical biological targets such as specific enzymes involved in disease pathways.

Mécanisme D'action

The mechanism of action of 3,5-Dichloro-n-boc-DL-phenylalanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The presence of the Boc protecting group can also affect the compound’s reactivity and stability, making it useful in controlled synthetic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dichloro-n-boc-DL-phenylalanine: Similar structure but with chlorine atoms at the 3 and 4 positions.

3,5-Dichloro-DL-phenylalanine: Lacks the Boc protecting group.

3,5-Dichloro-L-phenylalanine: The L-enantiomer of the compound without the Boc group.

Uniqueness

3,5-Dichloro-n-boc-DL-phenylalanine is unique due to the presence of both the Boc protecting group and the specific positioning of chlorine atoms on the phenyl ring. This combination of features makes it particularly useful in synthetic chemistry, where selective protection and reactivity are crucial.

Activité Biologique

3,5-Dichloro-n-boc-DL-phenylalanine (often referred to as Boc-3,5-Dichloro-D-Phenylalanine) is a synthetic amino acid derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, enzyme interactions, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C14H17Cl2NO4

- Molecular Weight : 320.20 g/mol

- Functional Groups : Contains a Boc (tert-butyloxycarbonyl) protecting group, a dichlorophenyl moiety, and an amino acid backbone.

The presence of chlorine atoms in the phenyl ring significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound primarily involves its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites. This interaction alters enzyme functionality, which can be beneficial in modulating metabolic pathways.

- Neurotransmitter Modulation : In neurological contexts, it may affect neurotransmitter systems by interacting with receptors involved in synaptic transmission. This could have implications for treating conditions such as depression or anxiety.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities:

- CYP450 Enzyme Inhibition : Studies indicate that this compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. Such inhibition can lead to significant drug-drug interactions (DDIs), impacting the pharmacokinetics of co-administered drugs .

- Antioxidant Activity : Preliminary data suggest that the compound may possess antioxidant properties. This activity was assessed using various assays that measure the capacity to scavenge free radicals .

Case Studies

- Phenylketonuria (PKU) Treatment : A study highlighted the potential use of this compound in dietary management for patients with PKU. The compound's structural similarity to phenylalanine allows it to be utilized in therapeutic strategies aimed at reducing phenylalanine levels in patients with this metabolic disorder .

- Peptide Synthesis : The compound has been employed as a building block in peptide synthesis, demonstrating its utility in developing novel therapeutic peptides with enhanced bioactivity .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

3-(3,5-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAOZRGFKAVEKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.